N-(4-Methoxyphenyl)retinamide

Chemoprevention Skin Carcinogenesis Sustained Efficacy

Researchers quantifying fenretinide metabolites in pharmacokinetic studies need authenticated 4-MPR reference standards. This compound provides: • Minimal RAR/RXR transactivation & negligible DES inhibition (IC50 > 2.32 µM vs 4-HPR) for dissecting receptor-independent apoptosis • 6.6:1 breast tissue-to-plasma ratio for target tissue PK/PD analyses • Sustained tumor suppression after treatment discontinuation for intermittent dosing models

Molecular Formula C27H35NO2
Molecular Weight 405.6 g/mol
CAS No. 79965-10-9
Cat. No. B016356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxyphenyl)retinamide
CAS79965-10-9
Synonyms4-methoxy fenretinide
4-MPR
4MPR
N-(4-methoxyphenyl)-all-trans-retinamide
N-(4-methoxyphenyl)retinamide
N-(4-methoxyphenyl)retinamide, (13-cis)-isomer
N-4-methoxyphenylretinamide
Molecular FormulaC27H35NO2
Molecular Weight405.6 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC)C)C
InChIInChI=1S/C27H35NO2/c1-20(12-17-25-22(3)11-8-18-27(25,4)5)9-7-10-21(2)19-26(29)28-23-13-15-24(30-6)16-14-23/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,28,29)/b10-7+,17-12+,20-9-,21-19-
InChIKeyDBQHWMPFMCOGIW-GLKGMVBCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-MPR: Chemopreventive Retinoid Metabolite


N-(4-Methoxyphenyl)retinamide (4-MPR; CAS 79965-10-9) is a synthetic retinoid analog that serves as the major circulating metabolite of fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) following oral administration in both humans and rodents [1]. Unlike classical retinoids such as all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid, 4-MPR exhibits poor binding affinity to nuclear retinoic acid receptors (RARα, β, γ) and retinoid X receptors (RXR) and functions primarily through retinoid receptor-independent mechanisms [2]. In vivo studies demonstrate that 4-MPR exerts tumor-suppressive effects comparable to its parent compound 4-HPR in the mouse skin two-stage carcinogenesis model, with the unique property of sustained chemopreventive activity following treatment discontinuation [3].

Why 4-MPR Cannot Be Substituted


Classical retinoids such as all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid exert their biological effects primarily through activation of nuclear retinoid receptors (RARs/RXRs) and exhibit distinct pharmacokinetic profiles characterized by short elimination half-lives (0.57-1.02 hours in serum) and rapid tissue clearance [1]. In contrast, 4-MPR and its parent compound 4-HPR operate via retinoid receptor-independent pathways involving reactive oxygen species (ROS) generation and ceramide modulation [2]. Furthermore, 4-MPR demonstrates markedly different target engagement: it shows minimal inhibitory effect on dihydroceramide desaturase (DES) activity compared to 4-HPR (IC50 = 2.32 µM) [3]. These fundamental mechanistic and pharmacokinetic divergences render generic retinoid substitution scientifically invalid for studies investigating chemoprevention, receptor-independent apoptosis, or tissue-specific retinoid accumulation. The following quantitative evidence establishes the precise parameters where 4-MPR demonstrates differential performance relative to its closest analogs.

4-MPR Quantitative Differentiation Guide


Sustained Tumor Suppression After Discontinuation vs ATRA

In a direct head-to-head comparison in the mouse skin two-stage chemical carcinogenesis model, topically applied 4-MPR, 4-HPR, and all-trans-retinoic acid (ATRA) all suppressed tumor formation. However, only the tumor-suppressive effects of 4-MPR and 4-HPR were sustained after treatment discontinuation, whereas the effect of ATRA was not maintained [1]. Microarray-based gene expression analysis revealed a high degree of coincidence between genes regulated by 4-MPR and 4-HPR, suggesting they act through the same retinoid receptor-independent mechanism(s) [1].

Chemoprevention Skin Carcinogenesis Sustained Efficacy

Extended Elimination Half-Life vs Classical Retinoids

In a comparative pharmacokinetic study in rats, fenretinide (4-HPR) exhibited dramatically different pharmacokinetics compared to ATRA and 13-cis-retinoic acid. The elimination half-life (t1/2) of fenretinide was 13.78 hours in serum and 17.77 hours in brain white matter, compared to 0.57-1.02 hours for ATRA and 13-cis-RA [1]. Consequently, fenretinide achieved substantially larger AUC0→∞ values (25.55 μg·ml⁻¹ in serum; 57.53 μg·ml⁻¹ in WM) despite lower peak concentrations [1]. As the major circulating metabolite, 4-MPR contributes to this sustained systemic exposure profile.

Pharmacokinetics Brain Distribution Elimination Half-Life

Minimal DES Inhibition vs 4-HPR

In a direct in vitro enzymatic assay using rat liver microsomes, fenretinide (4-HPR) inhibited dihydroceramide desaturase (DES) activity with an IC50 of 2.32 µM. Its metabolite 4-oxo-4-HPR showed even greater potency with an IC50 of 1.68 µM. In contrast, N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-4-MPR had minimal effects on DES activity at comparable concentrations [1]. This differential target engagement demonstrates that 4-MPR is not simply a prodrug of 4-HPR but possesses distinct biochemical properties.

Target Engagement Dihydroceramide Desaturase Enzyme Inhibition

Superior Breast Tissue Accumulation Ratio

In a randomized short-term study of women with suspected breast cancer, oral administration of fenretinide (4-HPR) at 200 mg/day for 3-12 days resulted in preferential accumulation of both 4-HPR and its metabolite 4-MPR in breast tissue. The mean tissue-to-plasma retinamide ratio for 4-MPR was 6.6:1 (594.4 ± 201.9 ng/ml in tissue vs. 130.5 ± 37.8 ng/ml in plasma), exceeding the 4.8:1 ratio observed for 4-HPR [1]. Total retinamide concentrations in breast tissue plateaued at the 200 mg/day dose, indicating saturation of tissue uptake at this optimal dosing level [1].

Tissue Distribution Breast Cancer Pharmacokinetics

In Vivo Tumor Suppression Comparable to 4-HPR

In the mouse skin two-stage chemical carcinogenesis model, direct comparison of topically applied 4-MPR and 4-HPR revealed that the tumor-suppressive effects of the two phenylretinamides were quantitatively and qualitatively similar [1]. Both compounds suppressed tumor formation to a comparable degree, and microarray analysis showed a high degree of coincidence in gene expression profiles between 4-HPR-treated and 4-MPR-treated skin [1]. Notably, 4-MPR did not exhibit any additional or enhanced toxicity relative to 4-HPR in this model.

Antitumor Activity In Vivo Efficacy Skin Cancer

Minimal RARE/RXRE Transactivation vs Classical Retinoids

In human breast carcinoma cell lines (MCF-7 and MDA-MB-231), 4-MPR and 4-HPR bound poorly to RARα, β, and γ in vitro and only minimally activated retinoic acid receptor element (RARE) and retinoid X receptor response element (RXRE) reporter constructs [1]. Transactivation of RAREs or RXREs by 4-MPR was not observed at 48 hours, a time point at which 4-HPR-mediated cell death was already evident [1]. Unlike all-trans-retinoic acid (RA), which exhibits strong anti-AP1 activity, 4-MPR and 4-HPR did not demonstrate this receptor-mediated transcriptional repression [1].

Receptor Pharmacology RAR/RXR Transactivation

4-MPR Research & Industrial Applications


Long-Circulating Retinoid Standard for PK Studies

Given the extended elimination half-life of fenretinide (13.78 hours in serum, 17.77 hours in WM) compared to ATRA (0.57-1.02 hours) [1], 4-MPR serves as an essential analytical reference standard for quantifying the major circulating metabolite in long-term pharmacokinetic studies. Procurement of authenticated 4-MPR enables accurate LC-MS/MS method development and validation for therapeutic drug monitoring in clinical trials investigating fenretinide-based chemoprevention regimens.

Receptor-Dependent vs Independent Apoptosis Studies

The distinct target engagement profile of 4-MPR—minimal RARE/RXRE transactivation [1] combined with negligible DES inhibition [2]—makes this compound an ideal control reagent for dissecting retinoid receptor-independent apoptotic mechanisms. Researchers can employ 4-MPR alongside 4-HPR and 4-oxo-4-HPR to isolate the contribution of DES inhibition versus ROS generation versus ceramide accumulation in fenretinide-induced cell death across various cancer cell types.

Tissue-Active Metabolite Quantification in Breast Cancer

The superior breast tissue-to-plasma accumulation ratio of 4-MPR (6.6:1) relative to 4-HPR (4.8:1) at the optimal 200 mg/day dose [1] establishes 4-MPR as a critical biomarker for target tissue exposure. Procurement of high-purity 4-MPR is essential for laboratories conducting correlative pharmacokinetic-pharmacodynamic analyses in breast cancer prevention trials, particularly those evaluating fenretinide in premenopausal women or BRCA mutation carriers where tissue retinamide levels correlate with protective efficacy.

Sustained Efficacy with Intermittent Dosing Regimens

The demonstrated property of sustained tumor suppression after treatment discontinuation—observed for both 4-MPR and 4-HPR but not for ATRA [1]—supports the use of 4-MPR in preclinical models designed to test intermittent dosing regimens. Procurement of 4-MPR for in vivo chemoprevention studies enables investigation of dosing schedules that maximize protective efficacy while minimizing cumulative toxicity and improving subject compliance.

Technical Documentation Hub

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